molecular formula C8H9N5O3 B14675218 s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)- CAS No. 41735-45-9

s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)-

Cat. No.: B14675218
CAS No.: 41735-45-9
M. Wt: 223.19 g/mol
InChI Key: KEHFMTNJXQYUKN-UHFFFAOYSA-N
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Description

s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)-: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-3-methylamino-5-(5-nitro-2-furyl)-hydrazine with a suitable carbonyl compound, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial effects. The triazole ring can also bind to enzymes and receptors, inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the triazole ring allows for versatile reactivity and potential therapeutic applications .

Properties

CAS No.

41735-45-9

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

N,1-dimethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H9N5O3/c1-9-8-10-7(12(2)11-8)5-3-4-6(16-5)13(14)15/h3-4H,1-2H3,(H,9,11)

InChI Key

KEHFMTNJXQYUKN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C

Origin of Product

United States

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